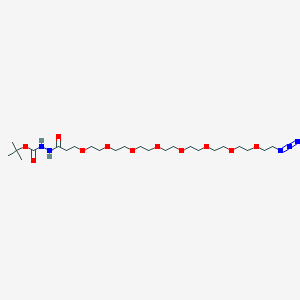
Propargyl-PEG3-triethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG3-triethoxysilane is a compound that consists of a triethoxysilane moiety and an alkyne group. It is commonly used for surface modifications and can participate in Click Chemistry reactions with azide-bearing compounds or biomolecules, with copper as a catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-triethoxysilane is synthesized by reacting propargyl alcohol with polyethylene glycol (PEG) and triethoxysilane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of triethoxysilane .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry Reactions: The alkyne group in Propargyl-PEG3-triethoxysilane can undergo Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Water or Moisture: Required for the hydrolysis of the triethoxysilane moiety.
Major Products:
Triazole Derivatives: Formed from Click Chemistry reactions.
Siloxane Networks: Formed from the hydrolysis and condensation of the triethoxysilane moiety.
Aplicaciones Científicas De Investigación
Propargyl-PEG3-triethoxysilane has a wide range of applications in scientific research:
Surface Modification: Used to modify surfaces of materials to introduce functional groups for further chemical reactions
Drug Delivery: Employed in the development of drug delivery systems due to its ability to form stable linkages with biomolecules.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Nanotechnology: Applied in the synthesis of nanoparticles and nanostructures for various applications.
Mecanismo De Acción
The mechanism of action of Propargyl-PEG3-triethoxysilane involves its ability to undergo Click Chemistry reactions and hydrolysis. The alkyne group reacts with azide-bearing compounds to form stable triazole linkages, while the triethoxysilane moiety hydrolyzes to form silanol groups that can condense into siloxane bonds .
Comparación Con Compuestos Similares
Propargyl-PEG4-triethoxysilane: Similar structure but with an additional ethylene glycol unit.
3-Aminopropyltriethoxysilane: Contains an amino group instead of an alkyne group
Uniqueness: Propargyl-PEG3-triethoxysilane is unique due to its combination of a triethoxysilane moiety and an alkyne group, allowing it to participate in both surface modification and Click Chemistry reactions .
Propiedades
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7Si/c1-5-12-22-14-16-24-17-15-23-13-10-19(21)20-11-9-18-28(25-6-2,26-7-3)27-8-4/h1H,6-18H2,2-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLXNJRZLPPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCC#C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114269.png)
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B8114277.png)

![methyl 3-[2-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114292.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114295.png)
![(2S)-2-[[(2R)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114304.png)
![[4-[[(2S)-2-[[(2R)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114305.png)


![3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114331.png)



![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
